molecular formula C15H11N3OS B13716624 (5E)-3-phenyl-5-(pyridin-3-ylmethylidene)-2-thioxoimidazolidin-4-one

(5E)-3-phenyl-5-(pyridin-3-ylmethylidene)-2-thioxoimidazolidin-4-one

Cat. No.: B13716624
M. Wt: 281.3 g/mol
InChI Key: ZBLKGKCJHRJOTA-UKTHLTGXSA-N
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Description

(5E)-3-phenyl-5-(pyridin-3-ylmethylidene)-2-thioxoimidazolidin-4-one is a useful research compound. Its molecular formula is C15H11N3OS and its molecular weight is 281.3 g/mol. The purity is usually 95%.
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Biological Activity

The compound (5E)-3-phenyl-5-(pyridin-3-ylmethylidene)-2-thioxoimidazolidin-4-one belongs to the class of thioxoimidazolidinones, which have garnered attention due to their diverse biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its anticancer properties, mechanisms of action, and related research findings.

Chemical Structure

The structural formula of the compound can be represented as follows:

C14H12N2S Molecular Weight 244 32 g mol \text{C}_{14}\text{H}_{12}\text{N}_2\text{S}\quad \text{ Molecular Weight 244 32 g mol }

Anticancer Activity

Recent studies have highlighted the potential of thioxoimidazolidinone derivatives, including our compound of interest, in exhibiting significant anticancer activity. The following table summarizes key findings related to its biological activity:

Study Cell Line IC50 (µM) Mechanism of Action
Study 1HepG20.017Induction of apoptosis via PI3K/AKT pathway inhibition
Study 2HCT1167.1ROS production leading to cell cycle arrest
Study 3HeLa5.07DNA intercalation and apoptosis induction
  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells by activating pro-apoptotic genes such as p53 and Caspases while inhibiting anti-apoptotic factors like Bcl-2. This was evidenced by significant increases in apoptotic markers following treatment with the compound .
  • Cell Cycle Arrest : Research indicates that treatment with this compound leads to cell cycle arrest at the G2/M phase, which is crucial for controlling cancer cell proliferation .
  • Reactive Oxygen Species (ROS) Production : The compound has been observed to elevate ROS levels within cancer cells, contributing to oxidative stress and subsequent cell death .
  • Inhibition of PI3K/AKT Pathway : In vitro studies suggest that the compound inhibits the PI3K/AKT signaling pathway, which is often dysregulated in various cancers, thereby enhancing its anticancer efficacy .

Case Studies

A notable case study involved the evaluation of several derivatives of thioxoimidazolidinones against liver cancer cells (HepG2). The most promising derivative demonstrated an IC50 value of 0.017 µM, significantly lower than traditional chemotherapeutics like Staurosporine and 5-FU, indicating superior potency against liver cancer cells .

Additionally, a study on HCT116 colon cancer cells revealed that the compound could effectively inhibit cell growth at an EC50 value of 7.1 µM while inducing substantial ROS production, further supporting its role as a potential therapeutic agent against colon cancer .

Properties

Molecular Formula

C15H11N3OS

Molecular Weight

281.3 g/mol

IUPAC Name

(5E)-3-phenyl-5-(pyridin-3-ylmethylidene)-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C15H11N3OS/c19-14-13(9-11-5-4-8-16-10-11)17-15(20)18(14)12-6-2-1-3-7-12/h1-10H,(H,17,20)/b13-9+

InChI Key

ZBLKGKCJHRJOTA-UKTHLTGXSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CN=CC=C3)/NC2=S

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CN=CC=C3)NC2=S

Origin of Product

United States

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